Cas no 860343-95-9 (Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate)

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
- Methyl 2-[4-(trifluoromethyl)piperidino]acetate
- CS-0456508
- SCHEMBL1474392
- methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate
- Methyl2-(4-(trifluoromethyl)piperidin-1-yl)acetate
- CHEMBL3450809
- LB-0730
- Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate
- SB44091
- J-521831
- (4-trifluoromethylpiperidin-1-yl)acetic acid methyl ester
- DTXSID70654716
- AKOS005073330
- MFCD09865019
- 1-Piperidineacetic acid, 4-(trifluoromethyl)-, methyl ester
- 860343-95-9
-
- MDL: MFCD09865019
- インチ: InChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3
- InChIKey: LYTGRAPHPAHXSU-UHFFFAOYSA-N
- SMILES: COC(=O)CN1CCC(CC1)C(F)(F)F
計算された属性
- 精确分子量: 225.09766318g/mol
- 同位素质量: 225.09766318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 29.5Ų
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB339675-1 g |
Methyl 2-[4-(trifluoromethyl)piperidino]acetate, 95%; . |
860343-95-9 | 95% | 1g |
€315.00 | 2023-04-26 | |
Key Organics Ltd | LB-0730-10MG |
methyl 2-[4-(trifluoromethyl)piperidino]acetate |
860343-95-9 | >95% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB339675-1g |
Methyl 2-[4-(trifluoromethyl)piperidino]acetate, 95%; . |
860343-95-9 | 95% | 1g |
€315.00 | 2025-02-14 | |
Alichem | A129006632-1g |
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate |
860343-95-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
Apollo Scientific | PC3177-500mg |
Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate |
860343-95-9 | 500mg |
£147.00 | 2025-02-21 | ||
abcr | AB339675-500mg |
Methyl 2-[4-(trifluoromethyl)piperidino]acetate, 95%; . |
860343-95-9 | 95% | 500mg |
€215.40 | 2025-02-14 | |
Crysdot LLC | CD11042799-5g |
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate |
860343-95-9 | 95+% | 5g |
$677 | 2024-07-18 | |
A2B Chem LLC | AI57584-10mg |
1-Piperidineacetic acid, 4-(trifluoromethyl)-, methyl ester |
860343-95-9 | >95% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI57584-500mg |
1-Piperidineacetic acid, 4-(trifluoromethyl)-, methyl ester |
860343-95-9 | >95% | 500mg |
$302.00 | 2024-04-19 | |
Key Organics Ltd | LB-0730-0.5G |
methyl 2-[4-(trifluoromethyl)piperidino]acetate |
860343-95-9 | >95% | 0.5g |
£105.00 | 2025-02-09 |
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetateに関する追加情報
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS No. 860343-95-9): A Comprehensive Overview
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate, identified by its CAS number 860343-95-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a trifluoromethyl group and a piperidine moiety, has garnered attention due to its potential applications in drug development and medicinal chemistry. The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to enhance metabolic stability, bioavailability, and binding affinity.
The structure of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate consists of an acetic acid ester linked to a piperidine ring substituted with a trifluoromethyl group at the 4-position. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The piperidine ring is a common pharmacophore in many drugs, known for its ability to interact with biological targets and improve oral bioavailability. The presence of the trifluoromethyl group further enhances its pharmacological properties by increasing lipophilicity and reducing metabolic degradation.
In recent years, there has been growing interest in the development of novel compounds incorporating fluorinated heterocycles for therapeutic applications. Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate exemplifies this trend, as it combines the favorable properties of piperidine derivatives with the unique advantages offered by fluorine substitution. Research has shown that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development.
The synthesis of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the trifluoromethyl group can be achieved through various methods, including metal-catalyzed cross-coupling reactions or direct fluorination techniques. The piperidine ring is often constructed via nucleophilic substitution or cyclization reactions. The final esterification step completes the synthesis, yielding the desired product with high purity and yield.
The pharmacological potential of Methyl 2-(4-(< strong >trifluoromethyl strong >)< strong >piperidin-1-yl strong >)< strong >acetate strong > has been explored in several preclinical studies. Its ability to interact with biological targets suggests applications in areas such as central nervous system (CNS) disorders, pain management, and anti-inflammatory therapies. The < strong > trifluoromethyl strong > group's influence on metabolic stability and binding affinity makes it particularly valuable in designing drugs with prolonged half-lives and enhanced efficacy.
In addition to its pharmaceutical applications, Methyl 2-(4-(< strong > trifluoromethyl strong >)< strong > piperidin-1-yl strong >)< strong > acetate strong > has shown promise in materials science and agrochemical research. The unique electronic properties of fluorinated compounds make them useful in developing advanced materials with specific functionalities. Furthermore, their stability under various conditions enhances their suitability for use in crop protection agents.
The latest research in this field highlights the importance of optimizing synthetic routes to improve yield and reduce environmental impact. Advances in green chemistry have led to the development of more sustainable methods for producing fluorinated compounds, including Methyl 2-(4-(< strong > trifluoromethyl strong >)< strong > piperidin-1-yl strong >)< strong > acetate strong>. These innovations not only enhance efficiency but also align with global efforts to minimize chemical waste and promote sustainable practices.
The future prospects for Methyl 2-(4-(< strong > trifluoromethyl strong >)< strong > piperidin-1-yl strong >)< strong > acetate strong > are promising, with ongoing studies exploring its potential in novel drug formulations and industrial applications. As our understanding of fluorinated compounds continues to grow, so too will their role in addressing some of the most pressing challenges in medicine and materials science. The combination of traditional organic chemistry expertise with cutting-edge research methodologies ensures that compounds like Methyl 2-(4-(< strong > trifluoromethyl strong >< em >
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